molecular formula C16H22ClN3O B14736494 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile CAS No. 6269-59-6

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile

Katalognummer: B14736494
CAS-Nummer: 6269-59-6
Molekulargewicht: 307.82 g/mol
InChI-Schlüssel: LDXZMJSDMMEBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 3-chlorophenyl group and a propoxypropanenitrile moiety, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylpiperazine with a suitable alkylating agent to introduce the propoxypropanenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol
  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile

Uniqueness

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

6269-59-6

Molekularformel

C16H22ClN3O

Molekulargewicht

307.82 g/mol

IUPAC-Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile

InChI

InChI=1S/C16H22ClN3O/c17-15-4-1-5-16(14-15)20-10-8-19(9-11-20)7-3-13-21-12-2-6-18/h1,4-5,14H,2-3,7-13H2

InChI-Schlüssel

LDXZMJSDMMEBOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCOCCC#N)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.